6-Amino-2-mercaptobenzothiazole

Übersicht

Beschreibung

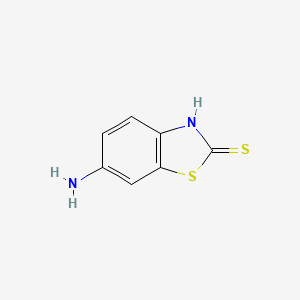

6-Amino-2-mercaptobenzothiazole belongs to the class of organic compounds known as benzothiazoles . It is used as a pharmaceutical intermediate .

Synthesis Analysis

6-Amino-2-mercaptobenzothiazole can be prepared from 6-nitrobenzothiazole via the sonochemical reduction method . There are also other methods for the synthesis of benzothiazoles, including one-pot multicomponent reactions .Molecular Structure Analysis

The empirical formula of 6-Amino-2-mercaptobenzothiazole is C7H6N2S2 . Its molecular weight is 182.27 .Chemical Reactions Analysis

Benzothiazoles, including 2-amino and 2-mercapto substituted benzothiazoles, are highly reactive building blocks for organic and organoelement synthesis . They are often used in the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

6-Amino-2-mercaptobenzothiazole is a solid with a melting point of 267-272 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

6-Amino-2-mercaptobenzothiazole serves as a versatile synthon in the synthesis of various biologically active compounds. Its functional groups facilitate the formation of a wide array of heterocyclic compounds that exhibit significant biological and pharmacological activities . These synthesized compounds are potential candidates for drug development, targeting a range of diseases.

Antibacterial Agents

The derivatives of 6-Amino-2-mercaptobenzothiazole have shown promising antibacterial properties. They act by inhibiting critical bacterial enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival and replication . This makes them valuable in the development of new antibiotics to combat antimicrobial resistance.

Antifungal Applications

Apart from antibacterial properties, 6-Amino-2-mercaptobenzothiazole derivatives also exhibit antifungal activities. They can inhibit enzymes like acyl coenzyme A cholesterol acyltransferase, which is involved in fungal growth and metabolism . This application is crucial in addressing the rising concern of antifungal resistance.

Enzyme Inhibition

These compounds are potent inhibitors of various enzymes, including monoamine oxidase and heat shock protein 90. By modulating the activity of these enzymes, 6-Amino-2-mercaptobenzothiazole derivatives can be used to treat diseases related to enzyme dysregulation .

Mass Spectrometry Matrix

6-Amino-2-mercaptobenzothiazole can be used as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application is significant for the accurate mass determination of biomolecules, aiding in the identification and quantification of compounds in biological research .

Organic Synthesis Building Blocks

The amino and mercapto groups of 6-Amino-2-mercaptobenzothiazole make it a highly reactive building block for organic synthesis. It’s used to construct complex molecules for industrial applications, leveraging its easy functionalization .

Design of Pharmacologically Active Heterocycles

The compound’s structure allows for the design of a variety of aromatic azoles, which are important in pharmacology. These heterocycles can be tailored to interact with specific biological targets, leading to the development of new medications .

Green Chemistry

6-Amino-2-mercaptobenzothiazole derivatives can be synthesized using green chemistry principles. This involves atom economy procedures that minimize waste and avoid toxic solvents, making the synthesis process more environmentally friendly .

Wirkmechanismus

Target of Action

6-Amino-2-mercaptobenzothiazole is a benzothiazole derivative, a class of compounds known for their high biological and pharmacological activity Benzothiazole derivatives have been reported as potent mechanism-based inhibitors of several enzymes like acyl coenzyme a cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin d, and c-jun n-terminal kinases .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes in the function of these targets . The presence of the amino and mercapto groups in the 6-Amino-2-mercaptobenzothiazole molecule may enhance its reactivity, allowing it to interact effectively with its targets .

Biochemical Pathways

Given the broad biological activity of benzothiazole derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

Its molecular weight (18227 g/mol) and its solubility might influence its bioavailability .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many chemical compounds .

Safety and Hazards

Zukünftige Richtungen

Benzothiazoles, including 2-amino and 2-mercapto substituted benzothiazoles, are biologically active and industrially demanded compounds . They are considered promising for the development of new drugs and materials . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Eigenschaften

IUPAC Name |

6-amino-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPNFKLUBIKHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064703 | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-mercaptobenzothiazole | |

CAS RN |

7442-07-1 | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7442-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007442071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminobenzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable electrochemical properties of 6-Amino-2-mercaptobenzothiazole and how are they being utilized?

A1: 6-Amino-2-mercaptobenzothiazole (6A2MBT) readily forms self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs exhibit notable electrochemical properties, particularly their ability to detect dopamine. Research shows that a gold electrode modified with a 6A2MBT SAM demonstrates an "antifouling" property against dopamine oxidation products. [] This resistance to fouling allows for the construction of a sensitive and reliable sensor for dopamine, as demonstrated by its successful application in quantifying dopamine within pharmaceutical samples. []

Q2: Beyond dopamine sensing, what other applications are being explored for 6-Amino-2-mercaptobenzothiazole based on its material properties?

A2: 6-Amino-2-mercaptobenzothiazole exhibits promising curing properties when combined with chloroprene-methacrylic acid copolymers. [] Studies have shown that its incorporation leads to significant enhancement in tensile strength of the resulting films, reaching up to 4000 psi after a 14-day curing period. [] This highlights its potential in developing high-performance polymeric materials for demanding applications, such as those encountered in aircraft construction. []

Q3: What is the structural characterization of 6-Amino-2-mercaptobenzothiazole?

A3: While the provided research excerpts don't explicitly detail the molecular formula or weight of 6A2MBT, they highlight its structure as a benzothiazole derivative with an amino group at the 6th position and a mercapto group at the 2nd position. [, ] This specific arrangement contributes to its ability to form stable self-assembled monolayers on gold surfaces and its curing properties in specific polymer blends. Further investigation into publicly available databases and literature would be necessary for a comprehensive spectroscopic data analysis.

Q4: Are there any computational studies exploring the structure-activity relationship of 6-Amino-2-mercaptobenzothiazole and its derivatives?

A4: While the provided research excerpts focus primarily on experimental findings, one study mentions the use of Quantitative Structure-Activity Relationship (QSAR) models to investigate the growth-stimulating effects of 6-Amino-2-mercaptobenzothiazole derivatives on domestic animals. [] This suggests that computational chemistry techniques are being employed to understand and predict the biological activity of this compound class. Further research into the specific QSAR models utilized and their findings would be valuable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate](/img/structure/B1196002.png)